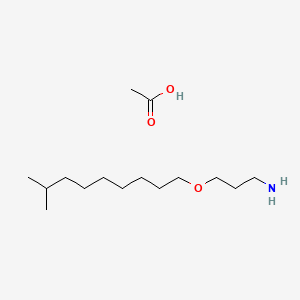

3-(Isodecyloxy)propylammonium acetate

Description

Contextualization within Amine-Based Ammonium (B1175870) Salt Chemistry

Amines are organic derivatives of ammonia (B1221849) and are characterized by the presence of a nitrogen atom with a lone pair of electrons, which imparts basic properties to them. libretexts.org This basicity allows amines to react with acids to form ammonium salts. libretexts.org 3-(Isodecyloxy)propylammonium acetate (B1210297) is the salt formed from the reaction of the primary amine, 3-(isodecyloxy)propylamine (B1581970), with acetic acid. libretexts.orgnih.gov In this acid-base reaction, the lone pair of electrons on the nitrogen atom of the amine accepts a proton (H⁺) from acetic acid, forming a positively charged ammonium cation and a negatively charged acetate anion. libretexts.org

The formation of ammonium salts is a fundamental reaction in organic chemistry. libretexts.org This process can significantly alter the physical properties of the parent amine, most notably increasing its water solubility and thermal stability. libretexts.orglibretexts.org The structure of 3-(Isodecyloxy)propylammonium acetate, featuring a long, branched hydrophobic isodecyl chain and a hydrophilic ammonium acetate headgroup, classifies it as a cationic surfactant. This amphiphilic nature, where one part of the molecule is attracted to non-polar substances (like oils) and the other to polar substances (like water), is central to its function.

The synthesis of primary amines and their subsequent conversion to ammonium salts can be achieved through various methods, including the nucleophilic substitution of alkyl halides with ammonia or other nitrogen-containing nucleophiles. researchgate.net The reaction of an amine with an acid is a straightforward and common method to produce the corresponding ammonium salt. libretexts.org The mechanism for the rapid conversion of amines to ammonium salts, particularly at interfaces, is an area of active study, with research showing that factors like the presence of water and the acidity of the environment can significantly influence the reaction rate. acs.org

Significance of Alkylammonium Acetates in Industrial and Materials Science Contexts

Alkylammonium acetates, a subclass of quaternary ammonium compounds, are valued for their diverse functionalities, which stem from their surface-active properties. These compounds are utilized across a multitude of industrial sectors. painichemical.compageplace.de The combination of a hydrophobic alkyl chain and a hydrophilic headgroup allows them to adsorb at interfaces, reducing surface tension and facilitating the mixing of immiscible phases like oil and water. sci-hub.se

In industrial applications, 3-(Isodecyloxy)propylammonium acetate and related compounds are employed as:

Surfactants and Emulsifiers: They are key ingredients in cleaning products, personal care items, and cosmetics, where they help to stabilize emulsions and improve product texture and performance. painichemical.com

Corrosion Inhibitors: The cationic nature of the ammonium group allows these molecules to form a protective film on metal surfaces, inhibiting corrosion, which is a critical application in lubricants and metalworking fluids. painichemical.com

Dispersing Agents: They aid in the uniform distribution of solid particles within a liquid medium, an essential function in the formulation of paints, coatings, and inks. nih.govpainichemical.com

Adhesives and Sealant Chemicals: Their properties as viscosity adjustors and intermediates contribute to the performance of adhesives and sealants. nih.gov

Lubricant Additives: They enhance the efficiency and protective qualities of lubricants. painichemical.com

In materials science, the focus is often on creating functional coatings and surfaces. Quaternary ammonium compounds are being investigated for imparting antimicrobial properties to surfaces, which is of significant interest for biomedical devices and healthcare settings. mdpi.com Furthermore, alkylammonium salts are explored as phase transfer catalysts and in the synthesis of novel materials. The self-assembly of surfactants like 3-(Isodecyloxy)propylammonium acetate into micelles and other structures is a key area of research for applications in drug delivery and nanotechnology.

Overview of Current Academic Research Focus Areas

While specific academic research focusing exclusively on 3-(Isodecyloxy)propylammonium acetate is limited, the broader categories of alkylammonium salts and ether amine-based surfactants are areas of active investigation. Based on its known industrial uses, current research efforts are likely centered on optimizing its performance in various formulations.

Key research areas include:

Surfactant Performance and Efficiency: Research is ongoing to understand the relationship between the molecular structure of surfactants and their performance. For alkylammonium compounds, this includes studying how the length and branching of the alkyl chain and the nature of the counter-ion affect properties like critical micelle concentration (CMC), surface tension reduction, and emulsification efficiency. sci-hub.seresearchgate.net

Advanced Coating Formulations: In the coatings industry, there is a continuous drive to develop more environmentally friendly and high-performance products. Research in this area includes the use of surfactants like 3-(Isodecyloxy)propylammonium acetate as wetting agents and dispersants that can improve substrate wetting, flow, and leveling of waterborne coatings. evonik.com

Corrosion Inhibition Mechanisms: Academic studies continue to explore the mechanisms by which cationic surfactants inhibit corrosion on different metal surfaces and under various environmental conditions. This research aims to develop more effective and persistent corrosion inhibitors.

Biomedical Applications: A significant trend in materials science is the development of materials with inherent biological activity. Alkylammonium salts are being extensively studied for their antimicrobial properties and their potential use in creating self-sterilizing surfaces. mdpi.com Gemini surfactants, which have two surfactant molecules joined by a spacer, have been shown to be effective permeation enhancers for drug delivery through the skin. nih.gov

Identification of Key Research Gaps and Future Directions

The study of 3-(Isodecyloxy)propylammonium acetate presents several opportunities for further research. The existing information is predominantly from industrial data sheets, highlighting a gap in fundamental academic research on this specific compound.

Key Research Gaps:

Limited Publicly Available Research: There is a notable lack of peer-reviewed scientific literature detailing the synthesis, characterization, and specific performance attributes of 3-(Isodecyloxy)propylammonium acetate.

Structure-Property Relationships: Detailed studies correlating its specific isomeric structure (the "isodecyl" group can have various branching patterns) with its surfactant properties, such as its effectiveness as an emulsifier or corrosion inhibitor, are not readily available.

Future Research Directions:

Fundamental Characterization: There is a need for in-depth academic studies to characterize its physicochemical properties, including its critical micelle concentration, behavior at various interfaces, and thermal stability.

Exploration of Novel Applications: Based on the known properties of similar alkylammonium salts, future research could explore the potential of 3-(Isodecyloxy)propylammonium acetate in areas such as antimicrobial coatings, phase transfer catalysis, and as a component in advanced materials like ionic liquids. researchandmarkets.com

Green Chemistry and Sustainability: Future research should focus on developing more sustainable synthesis routes for this and other surfactants. Additionally, a thorough investigation of its environmental profile is necessary to ensure its responsible use. This includes studying its lifecycle and potential for bio-based alternatives.

Advanced Formulation Science: Research into its interaction with other components in complex formulations, such as polymers in coatings or active ingredients in personal care products, could lead to the development of more effective and stable products.

Data Tables

Table 1: Chemical and Physical Properties of 3-(Isodecyloxy)propylammonium acetate

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₅H₃₃NO₃ | lookchem.comchemicalbook.com |

| Molecular Weight | 275.43 g/mol | nih.govlookchem.com |

| CAS Number | 28701-67-9 | lookchem.comchemicalbook.com |

| Appearance | Clear liquid | painichemical.com |

| Boiling Point | 298.2°C at 760 mmHg | lookchem.com |

| Flash Point | 114.3°C | lookchem.com |

| Purity | ≥ 97% | painichemical.com |

| Water Content | ≤ 0.5% | painichemical.com |

| pH (1% solution) | 6-8 | painichemical.com |

Table 2: Industrial Applications and Functions

| Application Area | Function | Source(s) |

|---|---|---|

| Coatings & Paints | Dispersing Agent, Wetting Agent, Viscosity Adjustor | nih.govpainichemical.com |

| Lubricants | Corrosion Inhibitor, Additive | painichemical.com |

| Cleaning Products | Surfactant, Emulsifier | painichemical.com |

| Personal Care & Cosmetics | Emulsifier, Surfactant | painichemical.com |

| Adhesives & Sealants | Intermediate, Viscosity Adjustor | nih.gov |

| Chemical Manufacturing | Chemical Intermediate | painichemical.com |

Properties

CAS No. |

28701-67-9 |

|---|---|

Molecular Formula |

C13H29NO.C2H4O2 C15H33NO3 |

Molecular Weight |

275.43 g/mol |

IUPAC Name |

3-(8-methylnonoxy)propylazanium;acetate |

InChI |

InChI=1S/C13H29NO.C2H4O2/c1-13(2)9-6-4-3-5-7-11-15-12-8-10-14;1-2(3)4/h13H,3-12,14H2,1-2H3;1H3,(H,3,4) |

InChI Key |

BOKTVFODBQQGIH-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCOCCCN.CC(=O)O |

Canonical SMILES |

CC(C)CCCCCCCOCCC[NH3+].CC(=O)[O-] |

Other CAS No. |

28701-67-9 |

physical_description |

Liquid |

Pictograms |

Corrosive; Irritant; Environmental Hazard |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for 3-(Isodecyloxy)propylammonium Acetate (B1210297)

The traditional synthesis of 3-(Isodecyloxy)propylammonium acetate is a multi-step process that begins with the formation of the ether linkage and the introduction of the nitrogen-containing group, followed by the final salt formation.

The most common industrial pathway involves a two-step process starting from isodecyl alcohol (a mixture of isomers) and acrylonitrile (B1666552). This method is widely adopted for producing various alkyl ether amines.

Cyanoethylation: The first step is the cyanoethylation of isodecyl alcohol. In this reaction, the alcohol reacts with acrylonitrile in a Michael addition reaction, typically catalyzed by a base, to form 3-(Isodecyloxy)propanenitrile. wikipedia.org The β-carbon atom of acrylonitrile is electrophilic, facilitating the attack by the nucleophilic alcohol. wikipedia.org

Reaction: Isodecyl-OH + CH₂=CH-CN → Isodecyl-O-CH₂-CH₂-CN

Hydrogenation: The resulting nitrile intermediate, 3-(Isodecyloxy)propanenitrile, is then reduced to the primary amine, 3-(Isodecyloxy)propylamine (B1581970). This is a catalytic hydrogenation process, typically employing hydrogen gas and a metal catalyst. google.com

Reaction: Isodecyl-O-CH₂-CH₂-CN + 2 H₂ → Isodecyl-O-CH₂-CH₂-CH₂-NH₂

Salt Formation: Finally, 3-(Isodecyloxy)propylamine is reacted with acetic acid in an acid-base neutralization reaction to yield the target compound, 3-(Isodecyloxy)propylammonium acetate. nih.gov

Reaction: Isodecyl-O-CH₂-CH₂-CH₂-NH₂ + CH₃COOH → [Isodecyl-O-CH₂-CH₂-CH₂-NH₃]⁺[CH₃COO]⁻

An alternative, though less common, pathway is the direct alkylation of an amine with a haloalkylether. This involves the nucleophilic substitution reaction between an isodecyl alcohol derivative and a 3-halopropylamine, or between an isodecyl halide and 3-aminopropanol, under basic conditions. google.com

Table 1: Key Precursors in the Synthesis of 3-(Isodecyloxy)propylammonium Acetate

| Precursor Name | Chemical Formula | Role in Synthesis |

| Isodecyl Alcohol | C₁₀H₂₂O | Provides the isodecyl ether group. |

| Acrylonitrile | C₃H₃N | Source of the propylamine (B44156) backbone via cyanoethylation. wikipedia.org |

| 3-(Isodecyloxy)propanenitrile | C₁₃H₂₅NO | Intermediate formed from cyanoethylation. nih.gov |

| 3-(Isodecyloxy)propylamine | C₁₃H₂₉NO | The direct amine precursor to the final salt. nih.gov |

| Acetic Acid | C₂H₄O₂ | Reacts with the amine to form the acetate salt. nih.gov |

The efficiency and selectivity of the synthesis are highly dependent on the reaction parameters.

For the cyanoethylation step, the reaction is typically exothermic. google.com

Catalyst: A base catalyst is required. wikipedia.org Heterogeneous catalysts like potassium fluoride (B91410) (KF) on an alumina (B75360) support are effective. google.com Weakly basic polymer resins such as Amberlyst A-21 have also been studied for this purpose. researchgate.net

Temperature: Low to moderate temperatures are preferred to prevent the reversal of the reaction. The optimal range is generally between 0°C and 50°C. google.com

Solvent: The reaction can be carried out without a solvent, which is advantageous from a green chemistry perspective. researchgate.net

For the hydrogenation of the nitrile, specific conditions are necessary to achieve high conversion to the primary amine.

Catalyst: Catalysts such as Raney nickel or palladium on a support (e.g., Pd/C) are commonly used. google.comnih.gov

Pressure: The reaction is conducted under a hydrogen atmosphere at elevated pressure. google.com

Temperature: Elevated temperatures are typically required to drive the reaction. google.com

Water Content: The presence of a controlled amount of water (e.g., around 0.2-0.3%) has been shown to be beneficial in similar hydrogenation processes. google.com

The final neutralization with acetic acid is a straightforward acid-base reaction and generally proceeds to completion under mild conditions.

Table 2: Optimized Parameters for Key Synthetic Steps

| Synthetic Step | Parameter | Typical Conditions |

| Cyanoethylation | Catalyst | Heterogeneous base (e.g., 40% KF on Alumina) google.com |

| Temperature | 0°C - 50°C google.com | |

| Pressure | Atmospheric to ~150 psig google.com | |

| Solvent | Often performed neat (solvent-free) researchgate.net | |

| Hydrogenation | Catalyst | Raney Nickel, Palladium on Carbon (Pd/C) google.comnih.gov |

| Temperature | Elevated (e.g., 130°C) google.com | |

| Pressure | High H₂ pressure (e.g., 2.0 MPa) google.com |

Purification of the intermediate 3-(Isodecyloxy)propylamine is typically achieved through vacuum distillation to separate it from unreacted starting materials and byproducts. google.com The final product, 3-(Isodecyloxy)propylammonium acetate, is commercially available at purities of 97% or higher. painichemical.com Quality specifications for the commercial-grade product often include limits on water content (e.g., <0.5%) and color. painichemical.com

Development of Novel and Sustainable Synthetic Routes

Research into amine synthesis is increasingly focused on aligning with the principles of green chemistry to develop more environmentally benign and efficient processes. rsc.org

The established synthesis of 3-(Isodecyloxy)propylamine can be evaluated through the lens of green chemistry principles. sigmaaldrich.com

Atom Economy: The principle of maximizing the incorporation of all materials from the reactants into the final product is crucial. acs.org The hydrogenation of the nitrile intermediate with H₂ is a highly atom-economical addition reaction, as all atoms of the hydrogen molecule are incorporated into the product. acs.org

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can be recycled, minimizing waste. sigmaaldrich.com Both the cyanoethylation and hydrogenation steps utilize catalysts.

Reduction of Derivatives: Green chemistry encourages minimizing derivatization steps. acs.org The cyanoethylation/hydrogenation pathway requires the formation of a nitrile intermediate. Direct amination routes, if developed, could potentially streamline the synthesis and reduce waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure is ideal for minimizing energy consumption. acs.org While cyanoethylation can be performed at low temperatures, the hydrogenation step typically requires significant energy input for high temperature and pressure. google.comgoogle.com

Safer Solvents and Auxiliaries: The ability to perform cyanoethylation without a solvent is a significant green advantage. researchgate.net

Advances in catalysis offer promising avenues for improving the synthesis of ether amines like 3-(Isodecyloxy)propylamine. The development is focused on enhancing efficiency, selectivity, and sustainability. jocpr.com

Reductive amination, which involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent, is a key method for amine synthesis. researchgate.net While not directly used in the main pathway for 3-(Isodecyloxy)propylamine, the catalysts developed for this reaction are relevant for the hydrogenation step and for potential alternative synthetic routes.

Non-Noble Metal Catalysts: There is a significant push to replace expensive and scarce precious metal catalysts (like palladium, platinum, ruthenium) with catalysts based on more abundant and cost-effective base metals. nih.govspringernature.com Nanoparticle catalysts based on nickel, cobalt, copper, and iron have been developed for reductive amination and hydrogenation processes. nih.govspringernature.com For instance, carbon-supported cobalt nanoparticles have been shown to be efficient and practical catalysts for synthesizing various amines. springernature.com

Enhanced Selectivity: Modern catalyst design aims to provide greater control over reaction selectivity, minimizing the formation of byproducts. jocpr.com For example, new palladium-based catalysts supported by specialized phosphine (B1218219) ligands (like GPhos) have been developed for C-N cross-coupling reactions with broad substrate scope and high efficiency, even at room temperature. researchgate.net Such advancements could be applied to alternative synthetic strategies.

Homogeneous Catalysis: Novel homogeneous catalytic systems are also being explored. For example, a method for Williamson ether synthesis, relevant for forming the C-O bond, has been developed as a homogeneous catalytic process at high temperatures, boosting the reactivity of weak alkylating agents. acs.org

These catalytic advancements could lead to more sustainable and cost-effective production of 3-(Isodecyloxy)propylammonium acetate by reducing energy requirements, improving yields, and utilizing more environmentally friendly materials.

Stereochemical Aspects in Branched Alkyl Chain Incorporation

The name "3-(isodecyloxy)propylammonium acetate" implies a complex isomeric nature due to the term "isodecyl." The isodecyl group is a branched ten-carbon alkyl chain. Commercially, isodecyl alcohol, the precursor to the isodecyloxy moiety, is often a mixture of various branched C10 isomers. nih.govkhneochem.co.jp The synthesis of isodecyl alcohol can involve the polymerization of propylene (B89431) and butenes, which yields a mixture of branched olefins that are subsequently converted to alcohols. nih.gov

The specific structure of the branched chain is critical to the stereochemistry of the final molecule. Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. utexas.edutru.ca The introduction of a branched alkyl chain can create chiral centers, leading to the possibility of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). utexas.eduyoutube.com

A common isomer of isodecyl alcohol is 8-methylnonan-1-ol. nih.govenv.go.jp In this specific isomer, no chiral center is present, making the molecule achiral. ncats.io If 8-methylnonan-1-ol is used as the starting material, the resulting 3-(8-methylnonan-1-oxy)propylammonium acetate will also be achiral.

However, if other branched isomers of decanol (B1663958) are used, chiral centers can be introduced. For example, an isomer such as 7-methylnonan-1-ol (B1352645) would have a chiral center at the seventh carbon atom. The use of a racemic mixture (a 50:50 mixture of enantiomers) of a chiral isodecanol (B128192) isomer in the synthesis would result in a racemic mixture of the final 3-(isodecyloxy)propylammonium acetate product. The physical and chemical properties of diastereomers are distinct, while enantiomers share identical physical properties except for their interaction with plane-polarized light. tru.ca

The complexity of naming these branched structures is handled by IUPAC nomenclature, where the branched alkyl group is treated as a substituent on a parent chain, with its own numbering system enclosed in parentheses. youtube.comyoutube.comlibretexts.org The stereochemical outcome of incorporating a branched alkyl chain is therefore entirely dependent on the isomeric and enantiomeric purity of the starting alcohol.

Table 1: Stereochemical Implications of Isodecyl Alcohol Isomers

| Starting Alcohol Isomer | IUPAC Name | Chirality | Resulting Product Stereochemistry |

|---|---|---|---|

| Isomer 1 | 8-methylnonan-1-ol | Achiral | Achiral |

| Isomer 2 | 7-methylnonan-1-ol | Chiral | Racemic mixture (if starting alcohol is racemic) |

| Isomer 3 | 2-propylheptan-1-ol | Chiral | Racemic mixture (if starting alcohol is racemic) |

| Commercial Mixture | Mixture of branched C10 alcohols | Mixture of achiral and chiral isomers | Mixture of stereoisomers |

Chemical Derivatization Strategies for Analogues

Chemical derivatization involves the targeted modification of a molecule to produce analogues with potentially different properties. For 3-(isodecyloxy)propylammonium acetate, derivatization can be strategically applied to either the isodecyloxy moiety or the propylammonium acetate group.

Modification of the Isodecyloxy Moiety

The isodecyloxy portion of the molecule can be altered to create analogues with different lipophilic characteristics. This is primarily achieved by using different starting alcohols in the synthesis process. The synthesis of the parent ether amine, 3-(isodecyloxy)propylamine, is typically achieved through the cyanoethylation of an alcohol followed by hydrogenation. google.com A primary or secondary alcohol is reacted with acrylonitrile to form an alkyloxypropionitrile, which is then hydrogenated to the corresponding ether amine. google.com

By substituting isodecyl alcohol with other linear or branched alcohols, a wide array of analogues can be synthesized. For example, using different "iso" alcohols like isotridecyl alcohol would lengthen the alkyl chain, while using alcohols with different branching patterns could influence the compound's physical properties. researchgate.net General ether synthesis methods, such as the Williamson ether synthesis, provide alternative routes where an alkoxide reacts with an alkyl halide, offering further flexibility in designing analogues. organic-chemistry.orglibretexts.org

Table 2: Potential Analogues via Modification of the Isodecyloxy Moiety

| Starting Alcohol | Resulting Analogue Name | General Formula of Cation |

|---|---|---|

| 2-Ethylhexanol | 3-((2-Ethylhexyl)oxy)propylammonium acetate | C8H17OCH2CH2CH2NH3+ |

| Lauryl alcohol (Dodecanol) | 3-(Dodecyloxy)propylammonium acetate | C12H25OCH2CH2CH2NH3+ |

| Isotridecyl alcohol | 3-(Isotridecyloxy)propylammonium acetate | C13H27OCH2CH2CH2NH3+ |

| Stearyl alcohol (Octadecanol) | 3-(Octadecyloxy)propylammonium acetate | C18H37OCH2CH2CH2NH3+ |

Functionalization of the Propylammonium Acetate Group

The propylammonium acetate group offers two main sites for derivatization: the primary amine and the acetate counter-ion.

Amine Functionalization: The primary amine of 3-(isodecyloxy)propylamine is a versatile functional group that can be converted into other amine types. thermofisher.com For instance, reductive amination using aldehydes or ketones can yield secondary or tertiary amines. A patent describes the reaction of ether amines with aldehydes in the presence of a metal catalyst to produce ether tertiary amines. google.com These tertiary amines can be further reacted with a quaternizing agent (e.g., an alkyl halide like methyl chloride) to form quaternary ammonium (B1175870) salts. google.com Such modifications significantly alter the chemical nature of the hydrophilic head group.

Table 3: Derivatization of the Amine Group

| Reaction Type | Reagent(s) | Product Functional Group | Example Product Structure (Cation) |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH3I) | Secondary or Tertiary Amine | R-O-(CH2)3-NH(CH3) |

| Reductive Amination | Aldehyde (e.g., Formaldehyde) + Reducing Agent (e.g., H2/Catalyst) | Tertiary Amine | R-O-(CH2)3-N(CH3)2 |

| Quaternization | Tertiary Amine + Alkyl Halide (e.g., CH3Cl) | Quaternary Ammonium Salt | R-O-(CH2)3-N(CH3)3+ |

(R = isodecyl)

Counter-Ion Exchange: The acetate salt is formed by the reaction of the basic 3-(isodecyloxy)propylamine with acetic acid. nih.gov This counter-ion can be easily exchanged by neutralizing the free amine with a different acid. Using other carboxylic acids like formic acid or propionic acid would result in the corresponding formate (B1220265) or propionate (B1217596) salts. Similarly, using mineral acids such as hydrochloric acid (HCl) or hydrobromic acid (HBr) would yield the ammonium chloride or ammonium bromide salts, respectively. This allows for fine-tuning of the salt's properties, such as solubility and melting point.

Fundamental Chemical Reactivity and Mechanistic Studies

Acid-Base Equilibria and Protonation Dynamics in Solution

The acid-base properties of 3-(Isodecyloxy)propylammonium acetate (B1210297) in aqueous solutions are governed by the equilibrium between the protonated 3-(isodecyloxy)propylammonium cation and its corresponding free amine, 3-(isodecyloxy)propylamine (B1581970). This equilibrium is influenced by the pH of the solution.

In solution, the following equilibrium is established:

CH₃(C₉H₁₉)O(CH₂)₃NH₃⁺ + H₂O ⇌ CH₃(C₉H₁₉)O(CH₂)₃NH₂ + H₃O⁺

The acetate anion (CH₃COO⁻), being the conjugate base of a weak acid (acetic acid), also participates in an equilibrium with water:

CH₃COO⁻ + H₂O ⇌ CH₃COOH + OH⁻

The protonation state of the amine group is critical to the compound's function. In acidic to neutral conditions, the amine is predominantly in its protonated, cationic form (R-NH₃⁺), which is the active form for most of its surfactant and corrosion inhibition applications. As the pH increases into the alkaline range, the equilibrium shifts towards the uncharged free amine (R-NH₂). This deprotonation can affect its solubility and interfacial properties. Quantum chemical calculations on aliphatic amines have shown that protonation leads to a change in the nature of the coordination bond with metal surfaces, which can impact their performance as corrosion inhibitors. nih.gov

Interfacial Chemistry and Surface Activity Mechanisms

As a cationic surfactant, 3-(Isodecyloxy)propylammonium acetate exhibits significant surface activity, a property that is central to its applications as an emulsifier and wetting agent. emerald.comresearchgate.net This activity stems from the amphiphilic nature of the molecule, which drives it to accumulate at interfaces.

At a liquid-air interface, the hydrophobic isodecyl ether tail orients itself away from the aqueous phase and towards the air, while the hydrophilic ammonium (B1175870) acetate headgroup remains in the water. This arrangement disrupts the cohesive energy at the surface of the water.

At a liquid-solid interface, the adsorption mechanism is highly dependent on the nature of the solid surface. On negatively charged surfaces, such as silica (B1680970) or certain clays (B1170129), the cationic headgroup will adsorb via electrostatic attraction. acs.orgnih.gov On metal surfaces, such as steel, the adsorption is more complex. It involves the interaction of the nitrogen atom's lone pair of electrons (in the case of the free amine) or the electrostatic attraction of the cation with the metal surface, which may have a net negative charge in certain environments. nih.gov The adsorption of amine-based inhibitors often follows Langmuir or other adsorption isotherms, indicating the formation of a monolayer on the surface. researchgate.net

The accumulation of 3-(Isodecyloxy)propylammonium acetate molecules at an interface lowers the interfacial tension. By reducing the energy required to create a new surface, it facilitates the wetting of surfaces and the formation of emulsions. The general principle of surface tension reduction by surfactants involves the disruption of the strong cohesive forces between water molecules at the surface. njchm.com While specific surface tension data for aqueous solutions of 3-(Isodecyloxy)propylammonium acetate at various concentrations are not publicly available, the behavior is expected to be typical for a cationic surfactant. The surface tension would decrease with increasing concentration up to the Critical Micelle Concentration (CMC).

Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules in the bulk solution begin to self-assemble into organized aggregates called micelles. In these structures, the hydrophobic tails are sequestered from the aqueous environment in the core of the micelle, while the hydrophilic headgroups form the outer surface, interacting with the surrounding water. The formation of micelles is a key characteristic of surfactants and is responsible for their solubilizing and detergency properties. wikipedia.org

The CMC is a critical parameter that indicates the efficiency of a surfactant. A lower CMC means that less surfactant is needed to saturate the interfaces and form micelles. whamine.com The CMC value is influenced by factors such as the length and structure of the hydrophobic tail, the nature of the headgroup, temperature, and the presence of electrolytes. wikipedia.org For 3-(Isodecyloxy)propylammonium acetate, the branched isodecyl chain and the ether linkage in the hydrophobic tail will influence its packing in the micelle and thus its CMC. While the specific CMC for this compound is not documented in the searched literature, it is a key property that would be determined experimentally by measuring a physical property (like surface tension, conductivity, or light scattering) as a function of surfactant concentration.

| Property | Description |

| Physical State | Liquid researchgate.net |

| pH (1% solution) | 6-8 emerald.com |

| Amine Value (mg KOH/g) | 140-160 emerald.com |

Interaction Mechanisms with Various Substrates

The utility of 3-(Isodecyloxy)propylammonium acetate in various applications stems from its ability to interact with and modify the properties of different surfaces.

One of the key applications of 3-(Isodecyloxy)propylammonium acetate is as a corrosion inhibitor for metals, particularly steel. emerald.com The mechanism of inhibition involves the adsorption of the surfactant molecules onto the metal surface, forming a protective film that acts as a barrier to corrosive agents.

The adsorption process can be complex, involving both physisorption and chemisorption.

Physisorption: This involves electrostatic attraction between the positively charged ammonium headgroup and a negatively charged metal surface (the potential of which depends on the solution's pH and composition).

Chemisorption: This is a stronger interaction involving the sharing of electrons between the nitrogen atom of the amine and the vacant d-orbitals of the iron atoms on the steel surface. For this to occur, the amine must be in its free, unprotonated form, or an equilibrium must exist that allows for this interaction.

The adsorbed film displaces water and aggressive ions, such as chloride, from the metal surface, thereby inhibiting both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) corrosion reactions. researchgate.net The long, hydrophobic isodecyloxypropyl tail enhances the protective nature of the film by creating a non-polar barrier that repels water.

The term "passivation" refers to the formation of a non-reactive, protective layer on a metal surface. researchgate.net While traditional passivation involves the formation of a stable metal oxide layer, organic inhibitors like 3-(Isodecyloxy)propylammonium acetate can be considered to induce a form of passivation by creating a stable, adsorbed organic film that significantly reduces the metal's reactivity. dtic.milgoogle.com The effectiveness of this passivation is dependent on the stability and coverage of the adsorbed film, which in turn is influenced by factors such as inhibitor concentration, temperature, and the specific corrosive environment. researchgate.net

Colloidal Stabilization and Particle Dispersion Mechanisms

3-(Isodecyloxy)propylammonium acetate is a cationic surfactant whose amphiphilic molecular structure is key to its function in stabilizing colloidal systems and dispersing particles. The molecule possesses a long, branched, nonpolar isodecyloxypropyl tail and a polar, positively charged ammonium acetate headgroup. This structure enables it to adsorb at interfaces, such as between a solid particle and a liquid medium, to reduce interfacial tension and prevent particle agglomeration.

The primary mechanism for colloidal stabilization by this compound is a combination of electrostatic and steric repulsion. differencebetween.com When added to a dispersion, the surfactant molecules adsorb onto the particle surfaces. The cationic ammonium headgroups orient towards the polar continuous phase, creating a positive surface charge on each particle. This leads to electrostatic repulsive forces between the particles, counteracting the attractive van der Waals forces that would otherwise cause them to aggregate. core.ac.uk This electrostatic stabilization is particularly effective in aqueous systems. differencebetween.com

Simultaneously, the bulky, nonpolar isodecyloxypropyl tails extend from the particle surface into the surrounding medium. These chains form a protective layer that creates a physical or steric barrier. mpg.de When two particles approach each other, the interpenetration of these layers is entropically and energetically unfavorable, leading to repulsion. This steric stabilization is effective in both aqueous and non-aqueous media and is less sensitive to the electrolyte concentration of the medium than electrostatic stabilization. researchgate.net The combination of these two effects is often referred to as electrosteric stabilization, providing robust and long-term stability to dispersions. mpg.deresearchgate.net This dual-action mechanism makes the compound an effective dispersing agent for pigments and other solid particles in various formulations. pcimag.comsanyo-chemical-solutions.com

Interaction with Polymeric and Organic Matrices

The utility of 3-(Isodecyloxy)propylammonium acetate in formulations like coatings and composites stems from its interaction with polymeric and organic matrices. As a cationic surfactant, it can associate with various polymers, influencing the properties of the final product. inkworldmagazine.com

In polymeric matrices, the compound can act as a compatibilizer or a dispersing aid for fillers. When used with anionic or nonionic polymers, interactions can occur through electrostatic forces or hydrophobic associations. inkworldmagazine.comresearchgate.net For instance, when dispersing inorganic fillers or pigments in a polymer matrix, the surfactant adsorbs onto the filler surface. Its long isodecyl tail then becomes entangled or associated with the polymer chains of the matrix, effectively coupling the filler to the polymer. This improved interfacial adhesion is crucial for efficient stress transfer from the polymer to the filler, enhancing the mechanical properties of the resulting composite material.

In organic matrices, such as in solvent-based paints or printing inks, 3-(Isodecyloxy)propylammonium acetate functions as a wetting and dispersing agent. specialchem.com It lowers the interfacial tension between the pigment surface and the organic vehicle, facilitating the initial wetting of the pigment particles. sanyo-chemical-solutions.com Following the breakdown of pigment agglomerates during milling, the adsorbed surfactant layer provides the necessary steric stabilization to prevent re-agglomeration, ensuring uniform color development, gloss, and long-term stability of the coating. pcimag.comspecialchem.com The nature of these interactions depends on factors such as the polarity of the solvent, the chemical structure of the polymer binder, and the surface chemistry of the pigment. inkworldmagazine.com

Thermal and Chemical Stability Studies

The stability of 3-(Isodecyloxy)propylammonium acetate is a critical parameter for its application in various industrial processes, some of which may involve elevated temperatures or reactive chemical environments.

Thermal Degradation: At elevated temperatures, amines and their salts can undergo thermal degradation. For a compound like 3-(Isodecyloxy)propylammonium acetate, several degradation pathways are plausible. One likely route is a Hofmann-type elimination reaction, particularly if a strong base is present, though it can also occur thermally. In this process, the acetate ion could act as a base to deprotonate the carbon beta to the nitrogen atom, leading to the formation of an alkene, acetic acid, and 3-(isodecyloxy)propylamine. Another potential degradation pathway at high temperatures is the cleavage of the C-O ether bond or the thermal cracking of the long isodecyl hydrocarbon chain. The thermal degradation of amines is known to accelerate at temperatures above 175-200°C (approximately 350-400°F). bre.com The decomposition of the acetate portion itself can also occur, potentially yielding products like acetic acid. researchgate.net

Chemical Degradation: The primary chemical degradation pathway for this compound is hydrolysis. As a salt of a weak base (3-(isodecyloxy)propylamine) and a weak acid (acetic acid), it is susceptible to hydrolysis in aqueous solutions. libretexts.orgjeeadv.ac.in The reaction involves the equilibrium between the salt and its constituent acid and base. The kinetics of this hydrolysis are strongly dependent on pH, as discussed in the following section.

The stability of 3-(Isodecyloxy)propylammonium acetate is intrinsically linked to the properties of its environment, particularly the solvent and pH.

Stability in Diverse Solvents:

Polar Protic Solvents (e.g., Water, Ethanol): In aqueous systems, the compound is subject to hydrolysis. The extent of this reaction is governed by the pH of the solution.

Polar Aprotic Solvents (e.g., DMF, DMSO): In these solvents, the compound is generally more stable as hydrolysis is not a factor. Its solubility and stability will depend on the specific solvent's polarity.

Nonpolar Solvents (e.g., Toluene, Hexane): The long, nonpolar isodecyl tail promotes solubility in nonpolar organic solvents. In these systems, hydrolytic degradation is absent, and the primary concern would be thermal degradation if the system is heated. acs.org

Stability at Diverse pH Conditions: The compound is a salt formed from a weak base (3-(isodecyloxy)propylamine) and a weak acid (acetic acid). The stability of the salt in an aqueous solution is therefore highly pH-dependent due to the following hydrolysis equilibrium:

CH₃COO⁻ + R-NH₃⁺ ⇌ CH₃COOH + R-NH₂ (where R = 3-(isodecyloxy)propyl)

Acidic Conditions (pH < 6): An excess of H⁺ ions will shift the equilibrium to the left, favoring the protonated amine (R-NH₃⁺) and undissociated acetic acid. The salt form is relatively stable.

Neutral Conditions (pH ≈ 6-8): The compound is most stable in the neutral pH range, where the hydrolysis is minimal. Technical data for similar products often specify a pH of 6-8 for a 1% solution.

Alkaline Conditions (pH > 8): An excess of OH⁻ ions will neutralize the acetic acid, shifting the equilibrium to the right and promoting the formation of the free amine (R-NH₂) and the acetate ion. This leads to the decomposition of the ammonium acetate salt.

The following interactive table summarizes the expected stability of 3-(Isodecyloxy)propylammonium acetate under different conditions based on general chemical principles.

| Condition | Stability | Primary Degradation Pathway(s) |

| pH (Aqueous) | ||

| Acidic (pH < 6) | High | Minimal Hydrolysis |

| Neutral (pH 6-8) | Very High | Minimal Degradation |

| Alkaline (pH > 8) | Low | Hydrolysis to free amine and acetate |

| Solvent Type | ||

| Polar Protic | Moderate | Hydrolysis |

| Polar Aprotic | High | Generally stable |

| Nonpolar | High | Thermal degradation at high temperatures |

| Temperature | ||

| Ambient | High | Stable |

| Elevated (>175°C) | Low | Thermal decomposition (e.g., Elimination, Ether Cleavage) |

Advanced Characterization and Analytical Methodologies

Surface Characterization Techniques

The efficacy of 3-(Isodecyloxy)propylammonium acetate (B1210297) as a surfactant is determined by its behavior at interfaces. Surface characterization techniques are therefore essential to understand its adsorption and the morphology of the resulting films.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical states of the top 5-10 nanometers of a surface. wikipedia.orgcarleton.edu When a substrate is treated with a solution of 3-(Isodecyloxy)propylammonium acetate, XPS can confirm the adsorption of the surfactant and provide insight into its chemical structure on the surface. sfr.ca

An XPS survey scan would identify the presence of Carbon (C), Nitrogen (N), and Oxygen (O) from the surfactant, along with elements from the underlying substrate. High-resolution scans of the C 1s, N 1s, and O 1s regions would provide detailed chemical state information. The C 1s spectrum can be deconvoluted to identify C-C/C-H bonds in the alkyl chain, C-O from the ether linkage, and C-N from the propylamine (B44156) backbone. researchgate.net The N 1s spectrum is particularly important for confirming the presence of the protonated amine (ammonium, -NH3+) group, which would appear at a characteristic binding energy distinct from a neutral amine. d-nb.infonih.gov The O 1s spectrum would show contributions from the ether oxygen and the acetate counter-ion. researchgate.net

Table 2: Representative XPS Binding Energies for Functional Groups in Adsorbed Alkylammonium Ether Surfactants This table shows expected binding energy ranges for the key elements in 3-(Isodecyloxy)propylammonium acetate when adsorbed on a surface.

| Element (Core Level) | Functional Group | Expected Binding Energy (eV) |

| C 1s | C-C, C-H (Alkyl chain) | ~285.0 |

| C-O (Ether), C-N (Amine) | ~286.5 | |

| C=O (Acetate) | ~288.5 | |

| N 1s | -NH3+ (Ammonium) | ~401.5 - 402.0 |

| O 1s | C-O-C (Ether) | ~532.8 |

| C=O (Acetate) | ~531.5 |

Atomic Force Microscopy (AFM) for Surface Morphology of Adsorbed Layers

Atomic Force Microscopy (AFM) is a powerful imaging technique for visualizing the nanostructure of adsorbed surfactant layers at a solid-liquid interface with high resolution. hawaii.eduampp.org For a cationic surfactant like 3-(Isodecyloxy)propylammonium acetate, AFM studies are typically performed on a negatively charged, atomically smooth substrate like mica. acs.orgscilit.com

At low concentrations, AFM can visualize individual molecules or small clusters adsorbed on the surface. researchgate.net As the concentration increases towards the critical micelle concentration (CMC), these surfactants self-assemble into various aggregates. Depending on the concentration, packing density, and interactions with the surface, structures such as monolayer patches, bilayer islands, or cylindrical micelles can be observed. acs.orgprinceton.edu The use of advanced AFM modes, such as Peak Force Tapping, allows for the imaging of these soft, fragile structures with minimal perturbation. acs.org These studies provide direct visual evidence of the self-assembly process that governs the surfactant's interfacial properties. mdpi.com

Table 3: Expected Surface Morphologies of Adsorbed Cationic Surfactant Layers as a Function of Concentration This table, based on studies of analogous cationic surfactants, outlines the likely self-assembled structures of 3-(Isodecyloxy)propylammonium acetate on a mica surface at different concentrations relative to its CMC.

| Concentration Range | Expected Morphological Features | Description |

| Very Low (< 0.01 CMC) | Isolated molecules or small clusters | Individual surfactant molecules or small aggregates are sparsely distributed on the surface. |

| Low (0.01 - 0.1 CMC) | Monolayer patches/stripes | Aggregates begin to form extended, stripe-like monolayer structures on the substrate. acs.orgscilit.com |

| Intermediate (0.1 - 0.5 CMC) | Connected network of monolayers with bilayer patches | The monolayer network becomes more extensive, and second-layer patches (bilayers) begin to form on top. acs.org |

| High (> 0.5 CMC) | Complete or near-complete bilayer | The substrate becomes fully covered by a surfactant bilayer, with the hydrophobic tails interdigitating. acs.orgscilit.com |

Rheological and Interfacial Tension Measurements

Understanding the macroscopic behavior of 3-(Isodecyloxy)propylammonium acetate in solution is critical for its application in various formulations. Rheology and interfacial tension measurements provide this essential information.

Viscosity and Flow Behavior in Formulations

The rheological properties of surfactant solutions are highly dependent on the concentration and the resulting microstructure of the aggregates. At concentrations above the CMC, cationic surfactants can form elongated, wormlike micelles. nist.govacs.org The entanglement of these wormlike micelles can lead to a significant increase in the solution's viscosity, imparting viscoelastic properties. nih.govresearchgate.net

The viscosity and flow behavior of formulations containing 3-(Isodecyloxy)propylammonium acetate would be studied using a rheometer. Measurements of viscosity as a function of shear rate can reveal whether the solution is Newtonian (viscosity is constant) or shear-thinning (viscosity decreases with increasing shear rate), which is typical for entangled micellar systems. acs.org The zero-shear viscosity (viscosity at very low shear rates) is a key parameter that reflects the extent of micellar entanglement and can be strongly influenced by temperature and the presence of salts. nist.govacs.org

Table 4: Representative Viscosity Behavior of a Cationic Surfactant Solution This table illustrates the typical effect of concentration on the zero-shear viscosity of a cationic surfactant solution that forms wormlike micelles.

| Surfactant Concentration (wt%) | Zero-Shear Viscosity (mPa·s) | Typical Flow Behavior |

| 0.1 | ~2 | Newtonian |

| 0.5 | ~50 | Mildly Shear-thinning |

| 1.0 | ~800 | Strongly Shear-thinning |

| 2.0 | ~5000 | Highly Viscoelastic |

Dynamic Interfacial Tension Analysis

Interfacial tension (IFT) is a measure of the energy at the interface between two immiscible phases, such as oil and water. Surfactants are effective because they adsorb at this interface and lower the IFT. columbia.eduresearchgate.net Dynamic interfacial tension analysis measures how the IFT changes over time as surfactant molecules diffuse from the bulk solution and adsorb at the newly created interface. nih.govnih.gov

This analysis is crucial for applications where interfaces are formed rapidly. The rate at which 3-(Isodecyloxy)propylammonium acetate can lower the IFT is governed by its diffusion to the interface and potential energy barriers to adsorption. arxiv.org Techniques like pendant drop or bubble pressure tensiometry can be used to monitor the IFT as a function of time. The resulting data provides insight into the adsorption kinetics, which can be modeled to understand if the process is diffusion-controlled or limited by an adsorption barrier. nih.gov

Table 5: Representative Dynamic Interfacial Tension Data This table shows an example of how interfacial tension between water and a hydrocarbon might decrease over time upon addition of a cationic surfactant.

| Time (seconds) | Interfacial Tension (mN/m) | Stage of Adsorption |

| 0.1 | 35.0 | Initial, very few molecules at interface. |

| 1.0 | 22.5 | Rapid diffusion and adsorption phase. |

| 10.0 | 14.0 | Adsorption continues, approaching equilibrium. |

| 100.0 | 9.5 | Near equilibrium, interface is saturated. |

| Equilibrium | 9.2 | Stable, minimum IFT achieved. |

Crystallographic Studies

Following a comprehensive search of available scientific literature and crystallographic databases, no specific crystallographic data for 3-(Isodecyloxy)propylammonium acetate was found. This suggests that the crystalline form of this particular compound has not yet been isolated, or if it has, its crystal structure has not been determined and reported in publicly accessible resources.

Crystallographic studies are fundamental in determining the precise three-dimensional arrangement of atoms within a crystalline solid. This is typically achieved through techniques such as single-crystal X-ray diffraction (SCXRD) or powder X-ray diffraction (PXRD). The resulting data provides detailed information about the unit cell dimensions, space group, and atomic coordinates, which are crucial for understanding the compound's physical and chemical properties.

While crystallographic data is available for other acetate salts and related ammonium (B1175870) compounds, this information is not directly applicable to 3-(Isodecyloxy)propylammonium acetate due to differences in their molecular structures. The arrangement of atoms in the crystal lattice is highly specific to the individual compound.

Should crystallographic studies of 3-(Isodecyloxy)propylammonium acetate be conducted and published in the future, the data would likely be presented in a format similar to the following hypothetical table.

Hypothetical Crystallographic Data Table for a Crystalline Compound

| Parameter | Value |

| Empirical Formula | C₁₅H₃₃NO₃ |

| Formula Weight | 275.43 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | [Value] |

| γ (°) | 90 |

| Volume (ų) | [Value] |

| Z | [Value] |

| Density (calculated) (g/cm³) | [Value] |

| Absorption Coefficient (mm⁻¹) | [Value] |

| Crystal Size (mm³) | [Value] x [Value] x [Value] |

| Temperature (K) | [Value] |

| Radiation (Å) | e.g., MoKα (λ = 0.71073) |

| Reflections Collected | [Value] |

| Independent Reflections | [Value] [R(int) = [Value]] |

| Final R indices [I>2σ(I)] | R₁ = [Value], wR₂ = [Value] |

| R indices (all data) | R₁ = [Value], wR₂ = [Value] |

It is important to reiterate that the table above is purely illustrative and does not represent actual data for 3-(Isodecyloxy)propylammonium acetate. The fields have been populated with examples of the types of parameters that would be determined in a crystallographic study.

Theoretical and Computational Chemistry

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of molecules like 3-(isodecyloxy)propylammonium acetate (B1210297). While specific computational studies on this exact compound are not extensively available in public literature, the principles of such analyses can be applied to understand its molecular characteristics. For its parent amine, 3-(isodecyloxy)propylamine (B1581970), computational chemistry is recognized as a valuable tool for structural and electronic analysis.

Electronic Structure and Charge Distribution Analysis

The electronic structure of 3-(isodecyloxy)propylammonium acetate is characterized by a separation of charge. The ammonium (B1175870) head group ([–NH₃]⁺) carries a formal positive charge, which is balanced by the negatively charged acetate anion (CH₃COO⁻).

Quantum chemical calculations would typically reveal the distribution of electron density across the molecule. The nitrogen atom in the ammonium group and the oxygen atoms in the acetate group are regions of high electron density due to their electronegativity. In contrast, the hydrogen atoms of the ammonium group and the carbon atoms of the alkyl chain would exhibit lower electron density. An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate the molecule's reactivity. For similar long-chain quaternary ammonium surfactants, the HOMO is often localized on the cationic head group, signifying it as the likely site for electron donation in chemical interactions. mdpi.com

A hypothetical charge distribution, based on general principles, is presented in the table below.

| Atomic Group | Expected Partial Charge | Role in Molecule |

| Isodecyl Chain (C₁₀H₂₁) | Slightly Negative/Neutral | Hydrophobic Tail |

| Ether Oxygen (-O-) | Negative | Linker, H-bond acceptor |

| Propyl Linker (-C₃H₆-) | Slightly Positive/Neutral | Spacer |

| Ammonium Group (-NH₃⁺) | Positive | Hydrophilic Head |

| Acetate Anion (CH₃COO⁻) | Negative | Counter-ion, H-bond acceptor |

This table is illustrative and based on general chemical principles, not on specific published computational data for this compound.

Conformation and Conformational Isomerism Studies

The isodecyl group of 3-(isodecyloxy)propylammonium acetate is a branched alkyl chain, and along with the flexible propyl ether linker, allows for a multitude of spatial arrangements or conformations. Conformational analysis, using computational methods, would identify the most stable, low-energy conformations of the molecule. These studies are crucial as the shape of the molecule influences its packing at interfaces and its self-assembly behavior.

Prediction of Acid-Base Properties (pKa)

The pKa value is a measure of the acidity of the ammonium cation. For protic ionic liquids, the pKa difference between the amine and the carboxylic acid is a key factor in determining the degree of proton transfer and ionization. mdpi.com While no experimental or specifically calculated pKa value for 3-(isodecyloxy)propylammonium acetate is readily available, the pKa of the conjugate acid of similar primary amines is typically in the range of 10-11. The pKa of acetic acid is around 4.75. researchgate.net The large difference suggests that in an aqueous solution, the proton transfer from acetic acid to the amine is highly favorable, resulting in a salt-like structure.

Computational methods exist for predicting pKa values, often by calculating the Gibbs free energy change of the deprotonation reaction in a simulated solvent environment. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a window into the dynamic behavior of molecules over time, offering insights that are often difficult to obtain through experiments alone. For surfactants like 3-(isodecyloxy)propylammonium acetate, MD simulations are particularly useful for studying their behavior at interfaces and their aggregation in solution.

Behavior at Interfaces and Self-Assembly Processes

As an amphiphilic molecule, 3-(isodecyloxy)propylammonium acetate will spontaneously adsorb at interfaces, such as the air-water or oil-water interface, to minimize the unfavorable contact between its hydrophobic tail and the aqueous phase. MD simulations of similar long-chain ammonium surfactants at a heptane/water interface show that the surfactant molecules form a monolayer with their charged head groups anchored in the water and their alkyl tails extending into the oil phase. nih.gov

These simulations can reveal details about the orientation and conformation of the surfactant molecules at the interface. nih.gov The flexible isodecyl tail of 3-(isodecyloxy)propylammonium acetate would likely adopt various conformations within the non-polar phase.

Above a certain concentration in water, known as the critical micelle concentration (CMC), surfactant molecules aggregate to form micelles. In these structures, the hydrophobic tails cluster together to form a core that is shielded from the water by the hydrophilic ammonium head groups. MD simulations can model this self-assembly process, providing information on micelle size, shape, and the dynamics of surfactant exchange between micelles and the bulk solution. For multi-headed cationic surfactants, it has been noted that an increase in the number of head groups leads to the formation of smaller micelles. nih.gov

Solvation Dynamics in Different Media

The behavior of 3-(isodecyloxy)propylammonium acetate is highly dependent on the solvent. In aqueous media, the primary driving force for its behavior is the hydrophobic effect. The ammonium head group and the acetate anion will be strongly solvated by water molecules through hydrogen bonding and ion-dipole interactions. The ether linkage can also act as a hydrogen bond acceptor. alfa-chemistry.com

MD simulations can be used to study the structure of the solvation shell around the surfactant molecule. In water, an ordered cage-like structure of water molecules is expected to form around the hydrophobic tail, while the head group will be surrounded by more mobile water molecules. In non-polar solvents, the aggregation behavior would be reversed, with the polar head groups forming the core of reverse micelles. The study of solvation dynamics is crucial for understanding the compound's effectiveness as an emulsifier and dispersing agent. lookchem.com

Interactions with Model Substrates (e.g., metal surfaces, polymer chains)

The utility of 3-(Isodecyloxy)propylammonium acetate in various industrial applications, such as corrosion inhibition and formulation stabilization, is fundamentally dictated by its interactions at interfaces. Computational chemistry provides powerful tools to simulate and understand these interactions at a molecular level. Due to the lack of specific molecular dynamics (MD) simulation studies for 3-(Isodecyloxy)propylammonium acetate in publicly available literature, this section will discuss the expected interaction mechanisms based on studies of structurally analogous amine-based and cationic surfactants.

Interaction with Metal Surfaces:

Amine-based surfactants are widely used as corrosion inhibitors for metals like steel in acidic environments. The primary mechanism of protection involves the adsorption of the surfactant molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. mdpi.com The interaction is typically a combination of physisorption and chemisorption.

For 3-(Isodecyloxy)propylammonium acetate, the adsorption process on a steel (iron) surface can be conceptualized as follows:

Physisorption: In an aqueous medium, the steel surface is often negatively charged. The cationic headgroup, the propylammonium ion ([CH₃(CH₂)₈CH₂OCH₂CH₂CH₂NH₃]⁺), would be electrostatically attracted to this surface.

Chemisorption: The nitrogen atom in the ammonium group and the oxygen atom in the ether linkage possess lone pairs of electrons. These can be shared with the vacant d-orbitals of iron atoms on the surface, forming coordinate covalent bonds. This chemisorption process leads to a more stable and robust protective film. mdpi.com

Hydrophobic Film Formation: Once adsorbed, the hydrophobic isodecyl ether tails orient themselves away from the aqueous phase, creating a dense, non-polar film that repels water and corrosive species.

Molecular dynamics simulations on similar systems, such as alkylamines on Fe(110) surfaces, have been performed to elucidate these mechanisms. researchgate.net These simulations help in calculating key parameters like adsorption energy, which quantifies the strength of the inhibitor's interaction with the surface. Higher (more negative) adsorption energies typically correlate with better inhibition efficiency. The branched nature of the isodecyl group in 3-(Isodecyloxy)propylammonium acetate may influence the packing density of the adsorbed film compared to linear alkyl chains.

Table 1: Representative Adsorption Energies for Amine-Based Corrosion Inhibitors on Iron Surfaces (Illustrative Data) This table presents typical data from computational studies on analogous amine inhibitors to illustrate the concept, as specific data for 3-(Isodecyloxy)propylammonium acetate is not available.

| Inhibitor Type | Predominant Interaction | Typical Adsorption Energy (kJ/mol) |

| Simple Alkylamine | Physisorption/Chemisorption | -100 to -150 |

| Quaternary Ammonium Salt | Electrostatic Attraction | -80 to -120 |

| Imidazoline Derivative | Strong Chemisorption | -150 to -250 |

Interaction with Polymer Chains:

The interaction between surfactants and polymers is critical in formulations such as paints, coatings, and personal care products, where it governs properties like viscosity, stability, and surface wetting. nih.gov The interaction of a cationic surfactant like 3-(Isodecyloxy)propylammonium acetate with polymers depends on the nature of the polymer.

Anionic Polymers (e.g., Polyacrylates): Strong electrostatic attraction will occur between the cationic ammonium headgroup of the surfactant and the anionic carboxylate groups on the polymer chain. This can lead to the formation of polymer-surfactant complexes (PSCs). These interactions typically begin at a surfactant concentration known as the critical aggregation concentration (CAC), which is often lower than the critical micelle concentration (CMC) of the surfactant alone. nih.gov

Non-ionic Polymers (e.g., Polyethylene Glycol - PEG): Interactions are generally weaker and driven by hydrophobic forces between the surfactant's isodecyl tail and less polar segments of the polymer, as well as potential hydrogen bonding between the surfactant's ether oxygen or ammonium protons and the polymer's functional groups. researchgate.net

Structure-Activity Relationship (SAR) Modeling for Performance Prediction

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are predictive tools that correlate the molecular structure of a chemical with its physicochemical properties or biological/toxicological effects. nih.gov These models are invaluable for designing new molecules with enhanced performance and for screening potential candidates without extensive experimental testing.

Correlation of Molecular Structure with Surfactant Properties

The performance of 3-(Isodecyloxy)propylammonium acetate as a surfactant is determined by its amphiphilic structure: the hydrophilic propylammonium acetate headgroup and the hydrophobic isodecyloxy tail.

Hydrophobic Tail: The size and shape of the isodecyl group are critical. The C10 length provides a significant hydrophobic driving force for adsorption at interfaces and micellization. The branching in the isodecyl group increases the effective cross-sectional area of the molecule compared to a linear C10 chain. This can lead to:

A higher Critical Micelle Concentration (CMC) compared to its linear isomer, as the branched chains are less efficient at packing into micelles. researchgate.net

Potentially lower surface tension reduction efficiency at the air-water interface.

Enhanced oil solubility, which can be beneficial in emulsification applications.

Hydrophilic Headgroup: The propylammonium acetate headgroup defines it as a cationic surfactant. The primary amine group is weakly basic and its degree of protonation will be pH-dependent. The acetate counter-ion can also influence properties like solubility and CMC.

Ether Linkage: The ether group (-O-) introduces a degree of flexibility and polarity into the hydrophobic part of the molecule, which can influence its interaction with water and its adsorption characteristics.

A key surfactant property is the Critical Micelle Concentration (CMC) , the concentration at which surfactant monomers begin to self-assemble into micelles. alfa-chemistry.com For cationic surfactants, the CMC is strongly influenced by the length of the alkyl chain.

Table 2: General Relationship between Alkyl Chain Length and CMC for Cationic Surfactants (Illustrative Data) This table illustrates a general trend. The CMC of 3-(Isodecyloxy)propylammonium acetate would be influenced by its branched nature and ether linkage.

| Cationic Surfactant (Linear Alkyl) | Number of Carbon Atoms in Tail | Typical CMC (mmol/L) at 25°C |

| Octyltrimethylammonium Bromide | 8 | ~130 |

| Decyltrimethylammonium Bromide | 10 | ~65 |

| Dodecyltrimethylammonium Bromide | 12 | ~15 |

| Tetradecyltrimethylammonium Bromide | 14 | ~3.5 |

Predictive Models for Industrial Applications

QSAR models can be developed to predict the performance of surfactants in specific applications, such as corrosion inhibition or emulsification. These models typically use a set of calculated molecular descriptors as independent variables to predict a measured activity.

Predictive Models for Corrosion Inhibition:

For corrosion inhibitors, QSAR models often correlate inhibition efficiency with descriptors such as: researchgate.net

E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the tendency of the molecule to donate electrons to the metal surface. Higher E_HOMO values often suggest better inhibition.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the ability of the molecule to accept electrons from the metal surface.

Dipole Moment (µ): Influences the adsorption process on the metal surface.

Molecular Volume and Surface Area: Relates to the coverage area of the inhibitor on the metal surface.

A hypothetical QSAR model for a series of amine-based inhibitors might take the form:

Inhibition Efficiency (%) = c₀ + c₁ (E_HOMO) + c₂ (log P) + c₃ (Molecular Surface Area)

Where c₀, c₁, c₂, and c₃ are coefficients determined by regression analysis of a training set of known inhibitors. While no specific model for 3-(Isodecyloxy)propylammonium acetate exists in the literature, its descriptors could be calculated and input into a relevant model for amine-based surfactants to predict its potential efficacy.

Predictive Models for Emulsification and Surfactant Properties:

Machine learning algorithms, such as Graph Neural Networks (GNNs), are increasingly used to build predictive models for surfactant properties like CMC and surface tension at the CMC (γ_CMC). mdpi.com These models learn directly from the molecular graph structure, avoiding the need to pre-select descriptors. Such models have shown high accuracy across various surfactant types. mdpi.com

Table 3: Example of Molecular Descriptors Used in QSAR/QSPR Modeling of Surfactants This table provides examples of descriptors used in predictive models for surfactant properties.

| Descriptor Category | Example Descriptors | Relevance to Surfactant Activity |

| Constitutional | Molecular Weight, Atom Counts | Basic structural information |

| Topological | Kier & Hall Connectivity Indices | Describes molecular branching and shape |

| Geometrical | Molecular Surface Area, Molecular Volume | Relates to packing at interfaces and in micelles |

| Quantum Chemical | E_HOMO, E_LUMO, Dipole Moment | Describes electronic properties for chemical interactions |

| Physicochemical | Log P (Octanol-Water Partition Coefficient) | Measure of hydrophobicity |

By developing and applying these theoretical and computational models, it is possible to accelerate the design and optimization of surfactants like 3-(Isodecyloxy)propylammonium acetate for targeted industrial applications.

Environmental Chemistry and Fate Studies

Environmental Release Pathways and Emission Modeling

Understanding the potential release of 3-(Isodecyloxy)propylammonium acetate (B1210297) into the environment is the first step in assessing its ecological impact. Releases are primarily associated with its formulation and use in industrial and commercial products.

3-(Isodecyloxy)propylammonium acetate is utilized as a chemical intermediate and functional ingredient in a variety of industrial applications, including the manufacturing of coatings, adhesives, personal care products, and specialty chemicals. researchgate.netclimatiq.io Its function as a corrosion inhibitor, emulsifier, surfactant, dispersing agent, and lubricant additive leads to its presence in numerous formulations. climatiq.iogoogle.com

Environmental release can occur during several stages of the product lifecycle:

Manufacturing and Formulation: Emissions may occur from production facilities through wastewater discharge, volatilization, or accidental spills. Industrial manufacturing processes are a primary source of potential release. researchgate.netnih.gov

Industrial Use: In applications like coatings or as a lubricant additive, the compound may be released during application, use, and maintenance activities. climatiq.io

Consumer and Commercial Use: Products containing this compound, such as cleaning agents or personal care items, are typically washed down the drain after use, leading to entry into municipal wastewater systems. google.comnih.gov

Disposal: End-of-life disposal of products and containers can also contribute to environmental release.

Quantitative estimation of these emissions relies on specialized models. Programs like the Emission Model of Industrial Sources (EMIS) can compute emissions from chemical processes, including stack, fugitive, and storage tank sources, by using process data and standard emission factors. epa.gov However, specific emission factors for 3-(Isodecyloxy)propylammonium acetate are not publicly available. Estimation would therefore rely on factors developed for similar amine and surfactant production processes. climatiq.ioclimatiq.io The sustainability of surfactants is often analyzed through their entire lifecycle, from extraction and manufacturing to use and disposal, with regulatory bodies proposing stricter emission standards for related chemical precursors like ethylene (B1197577) oxide. chemanager-online.com

Once released, 3-(Isodecyloxy)propylammonium acetate partitions between air, water, and soil based on its physicochemical properties. In aqueous solution, this salt dissociates into the 3-(isodecyloxy)propylammonium cation and the acetate anion. The environmental behavior is dominated by the cationic surfactant portion.

Table 7.1: Physicochemical Properties of 3-(Isodecyloxy)propylammonium Acetate and Related Compounds

| Property | Value | Compound | Source |

|---|---|---|---|

| Molecular Formula | C15H33NO3 | 3-(Isodecyloxy)propylammonium acetate | epa.govclimatiq.io |

| Molecular Weight | 275.43 g/mol | 3-(Isodecyloxy)propylammonium acetate | rsc.orgscispace.com |

| Boiling Point | 298.2°C at 760 mmHg | 3-(Isodecyloxy)propylammonium acetate | google.comclimatiq.io |

| Vapor Pressure | 0.00129 mmHg at 25°C | 3-(Isodecyloxy)propylammonium acetate | google.comclimatiq.io |

| LogP (Octanol-Water Partition Coefficient) | 4.13960 | 3-(Isodecyloxy)propylammonium acetate | climatiq.io |

| Water Solubility | 146.2 mg/L at 20°C | 3-(Isodecyloxy)propylamine (B1581970) (Parent Amine) | europa.eu |

Water and Sediment: Due to its use in water-based products, a primary receiving compartment is the aquatic environment. nih.gov As a cationic surfactant, the positively charged head group has a strong affinity for negatively charged surfaces. scispace.com This leads to significant sorption onto suspended solids, sewage sludge, and sediments. scispace.comresearchgate.netresearchgate.net The high LogP value further indicates a tendency to partition from water into organic matter. climatiq.io Therefore, while it enters via water, a substantial portion is expected to accumulate in sludge and sediment. researchgate.netnm.gov

Soil: If sewage sludge containing this compound is applied to land, it will be introduced into the terrestrial environment. researchgate.netnm.gov Its cationic nature will cause it to bind strongly to negatively charged soil particles like clays (B1170129) and organic matter, limiting its mobility in the soil column. researchgate.net

Air: The compound's very low vapor pressure suggests that volatilization from water or soil surfaces is not a significant environmental transport pathway. google.comclimatiq.io Therefore, its concentration in the air is expected to be negligible.

The distribution of surfactants in the environment is primarily governed by sorption and biodegradation processes. nih.gov The Henry's Law constant, which describes the partitioning between air and water, is unknown for this compound but is expected to be low, consistent with its low volatility and ionic nature in water. nist.govlibretexts.org

Biodegradation and Abiotic Transformation

The persistence of 3-(Isodecyloxy)propylammonium acetate in the environment depends on its susceptibility to breakdown by biological and non-biological processes.

Specific biodegradation kinetic studies for 3-(Isodecyloxy)propylammonium acetate are not available in public literature. However, the likely degradation pathways can be inferred from its structure and data on similar cationic surfactants.

Aerobic Biodegradation: In aerobic environments, such as wastewater treatment plants and surface soils, surfactants are generally subject to microbial degradation. nm.govchemicalproductsokc.com The process involves microorganisms utilizing the carbon in the surfactant's structure for energy. chemicalproductsokc.com Many cationic surfactants, particularly those with linear alkyl chains, are considered readily biodegradable under aerobic conditions. whamine.comnih.gov The ultimate degradation would break the molecule down into carbon dioxide, water, and mineral salts. nm.gov However, the presence of the ether linkage may increase its recalcitrance compared to simple alkylamines, as ether bonds can be resistant to microbial cleavage. google.com

Anaerobic Biodegradation: Many surfactants are known to be persistent under anaerobic conditions, such as those found in deep sediments or anaerobic digesters in wastewater treatment plants. researchgate.netnm.gov The degradation pathways are more restricted, and breakdown occurs much more slowly, if at all. This can lead to the accumulation of the compound in these anoxic compartments.

The rate of biodegradation is influenced by environmental factors like temperature, pH, and the microbial consortium present. chemicalproductsokc.com

Phototransformation: While specific data for 3-(isodecyloxy)propylammonium acetate is lacking, studies on other cationic surfactants show that they can undergo photocatalytic degradation in the presence of semiconductors like TiO2 and sunlight. researchgate.netresearchgate.net This process typically involves the generation of highly reactive hydroxyl radicals (•OH) that attack the organic molecule, leading to the cleavage of the aromatic moiety (if present) and the alkyl chain. researchgate.net The efficiency of phototransformation can be influenced by pH and the concentration of the surfactant. rsc.orgrsc.org

Hydrolysis: Hydrolysis is a chemical reaction with water. The ether linkage (C-O-C) within the molecule is generally stable and does not hydrolyze under typical environmental pH conditions (pH 5-9). google.com Cleavage of ethers typically requires strong acids, which are not found in most natural environments. libretexts.orgvedantu.com The ammonium (B1175870) acetate salt will dissociate in water, but this is not a degradation pathway. Therefore, hydrolysis is not expected to be a significant transformation pathway for 3-(isodecyloxy)propylammonium acetate in the environment.

There are no published studies identifying the specific environmental transformation products (TPs) of 3-(Isodecyloxy)propylammonium acetate. However, based on its chemical structure and known degradation pathways for similar molecules, potential TPs can be hypothesized.

From Biodegradation: The initial step in biodegradation would likely be the cleavage of the ether bond, a process that can be slow. google.com This would yield isodecyl alcohol and 3-aminopropanol (or its derivatives). The long isodecyl alkyl chain would then likely undergo stepwise oxidation.

From Dissociation: In water, the compound exists as the 3-(isodecyloxy)propylammonium cation and the acetate anion . Acetate is readily biodegradable. The parent amine, 3-(isodecyloxy)propylamine , could be formed under certain pH conditions.

From Phototransformation: Photodegradation via radical attack could lead to a complex mixture of smaller, more oxidized molecules, including aldehydes and carboxylic acids, eventually leading to mineralization to CO2. researchgate.net